4-Bromo-2,6-dimethylbenzene-1-sulfonamide
Description
Theoretical Framework of Arenesulfonamide Chemistry
The chemistry of arenesulfonamides is centered around the sulfonyl group (-SO₂-) attached to an aromatic ring (an arene) and bonded to a nitrogen atom. The general structure is Ar-SO₂-NR₂, where 'Ar' represents an aryl group and 'R' can be hydrogen or an organic substituent. The sulfonamide functional group is a key structural feature that dictates the chemical and physical properties of these molecules.
The synthesis of arenesulfonamides most commonly involves the reaction of an arenesulfonyl chloride (Ar-SO₂Cl) with ammonia (B1221849) or a primary or secondary amine. The sulfonyl chloride is typically prepared by the chlorosulfonation of the corresponding aromatic compound. The reactivity of the sulfonamide group and the aromatic ring can be tuned by the nature and position of the substituents on the ring. For instance, the acidity of the N-H proton in primary and secondary sulfonamides is a key characteristic, allowing for the formation of salts and influencing intermolecular interactions.
The geometry of the sulfonamide group is tetrahedral at the sulfur atom. This specific three-dimensional arrangement, along with the electronic properties conferred by the aromatic ring and its substituents, is crucial for the biological activity of many sulfonamide-based drugs. Their ability to act as mimics of p-aminobenzoic acid (PABA) is the basis for their antibacterial action, where they competitively inhibit the bacterial enzyme dihydropteroate synthase.
Significance in Contemporary Chemical Research
The significance of substituted benzenesulfonamides in modern chemical research is extensive, primarily driven by their versatile biological activities. Initially famed for their antibacterial properties, their applications have expanded considerably. A major area of current research is their role as carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a potent zinc-binding group, which allows these compounds to anchor effectively in the active site of zinc-containing enzymes like CA.
Researchers are actively designing and synthesizing novel substituted benzenesulfonamides to achieve selective inhibition of specific CA isoforms. This selectivity is crucial for developing targeted therapies with fewer side effects. The "ring with two tails" approach, where substituents on the benzene (B151609) ring are varied, is a common strategy to modulate the affinity and selectivity of these inhibitors. Halogenated and di-substituted benzenesulfonamides, for example, have been designed to selectively target isoforms such as CA VII, CA IX, and CA XII.
Beyond CA inhibition, benzenesulfonamide derivatives are investigated for a wide range of other pharmacological activities, including as antiviral agents, COX-2 inhibitors, and anticancer agents. Their structural backbone serves as a valuable scaffold in drug discovery for creating libraries of compounds for screening against various biological targets.
Historical Development and Evolution of Sulfonamide Synthesis
The history of sulfonamides began in the early 20th century in the laboratories of Bayer AG in Germany, where they were initially synthesized as dyes. The turning point came in 1932 when physician and researcher Gerhard Domagk discovered that a red dye named Prontosil had remarkable antibacterial effects in mice. It was later found by researchers at the Pasteur Institute that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide.
This discovery was a milestone in medicine, as sulfonamides were the first broadly effective systemic antibacterial drugs, predating penicillin and heralding the age of antibiotics. The initial success spurred a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in an effort to enhance efficacy and broaden the spectrum of activity. This intense period of research established the fundamental synthetic route that is still widely used today: the reaction of a substituted benzenesulfonyl chloride with an amine.
Over the years, the synthesis methods have evolved to accommodate more complex and sensitive molecules. While the core reaction remains the same, advancements in catalytic methods and purification techniques have refined the process. The development of sulfonamides also had a significant impact on drug regulation, notably leading to the 1938 Federal Food, Drug, and Cosmetic Act in the United States after a mass poisoning event involving an untested elixir of sulfanilamide. The later discovery of the synergistic effect of combining sulfonamides with trimethoprim led to a resurgence in their use, which continues today.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIDDSIFRGXGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2,6 Dimethylbenzene 1 Sulfonamide
Reactivity at the Bromine Center
The carbon-bromine bond is the most prominent site for transformations aimed at elaborating the molecular scaffold. While several pathways exist for the substitution of an aryl bromide, the steric hindrance imposed by the two ortho-methyl groups in 4-bromo-2,6-dimethylbenzene-1-sulfonamide significantly influences the feasibility of these reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a leaving group on an aromatic ring with a nucleophile. nih.govyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For this pathway to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In this compound, the sulfonamide group (-SO2NH2) is a potent electron-withdrawing group. However, it is positioned meta to the bromine atom, and therefore its ability to stabilize the intermediate through resonance is limited. More importantly, the two methyl groups at the C2 and C6 positions create substantial steric shielding around the C4-Br bond. This steric hindrance severely impedes the approach of a nucleophile to the carbon atom bearing the bromine, making the formation of the required tetrahedral Meisenheimer complex energetically unfavorable. Consequently, direct nucleophilic aromatic substitution at the bromine center of this compound is generally not a viable synthetic route.
Palladium-catalyzed cross-coupling reactions represent the most effective and widely used methods for the functionalization of aryl halides, including sterically hindered ones like this compound. mdpi.com These reactions are generally tolerant of a wide range of functional groups and proceed under relatively mild conditions. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govugr.es The reaction is catalyzed by a palladium(0) complex and requires a base. For a substrate like this compound, this reaction would allow for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C4 position. nih.govmdpi.com The steric hindrance from the ortho-methyl groups can be overcome by selecting appropriate bulky phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle.
Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Typical Reagents/Conditions | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, dppf, XPhos, SPhos | Stabilizes the Pd center and facilitates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF, often with water | Solubilizes reactants |
| Temperature | 70-110 °C | Provides energy for the reaction |
Sonogashira Coupling: The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net This reaction would enable the synthesis of 4-alkynyl-2,6-dimethylbenzene-1-sulfonamide derivatives, which are valuable intermediates in organic synthesis. scirp.org
Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Parameter | Typical Reagents/Conditions | Role |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the coupling |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Et₃N, piperidine, diisopropylamine | Acts as a base and often as the solvent |
| Solvent | THF, DMF, Toluene | Solubilizes reactants |
| Temperature | Room Temperature to 100 °C | Reaction temperature varies with substrate reactivity |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. mdpi.comwikipedia.org This reaction has become a premier method for synthesizing aryl amines. beilstein-journals.org For this compound, this transformation would allow the introduction of primary or secondary amines at the C4 position. The development of sterically bulky phosphine ligands has been crucial for the success of coupling reactions with hindered aryl halides. wikipedia.orgnih.gov
Interactive Data Table: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Typical Reagents/Conditions | Role |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | BINAP, Xantphos, t-BuXPhos | Essential for coupling sterically hindered substrates |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred |
| Temperature | 80-120 °C | Provides energy for the reaction |
Transformations Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a robust functional group that also offers opportunities for chemical modification.
The nitrogen atom of the primary sulfonamide is nucleophilic and its attached protons are weakly acidic. Deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) generates a sulfonamidate anion. This anion can then react with various electrophiles, allowing for the synthesis of a wide range of N-substituted derivatives. Common transformations include:
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary sulfonamides.
N-Arylation: Coupling with aryl halides, often under conditions similar to Buchwald-Hartwig amination.
N-Acylation: Reaction with acyl chlorides or anhydrides to produce N-acylsulfonamides.
These derivatizations can significantly alter the biological and physical properties of the parent molecule.
The sulfur-nitrogen bond in a sulfonamide is exceptionally stable, rendering the group resistant to cleavage under many reaction conditions, including typical acidic or basic hydrolysis. This stability is a key reason for its widespread use in medicinal chemistry. However, under specific and often harsh conditions, the sulfonamide group can be cleaved. Reductive cleavage can be achieved using reagents like sodium amalgam or samarium iodide. Certain strong acids, such as triflic acid or HBr in acetic acid at high temperatures, can also effect cleavage of the S-N bond.
Aromatic Ring Functionalization and Electrophilic Reactions
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is challenging. The outcome of such reactions is governed by the directing effects of the existing substituents.
Sulfonamide Group (-SO₂NH₂): Strongly deactivating and a meta-director.
Methyl Groups (-CH₃): Activating and ortho-, para-directors.
Bromine Atom (-Br): Deactivating and an ortho-, para-director.
The sulfonamide group is the most powerful deactivating group on the ring, significantly reducing the ring's nucleophilicity and making it less susceptible to attack by electrophiles. The available positions for substitution are C3 and C5. Both positions are meta to the deactivating sulfonamide group and ortho to one of the activating methyl groups. However, these positions are also sterically hindered by the adjacent methyl and sulfonamide groups. The combination of strong deactivation by the sulfonamide group and significant steric congestion makes further electrophilic substitution on the aromatic ring of this compound highly unlikely to proceed under standard conditions.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound possesses three distinct substituents that collectively determine its reactivity towards electrophiles. The directing effects of these groups are crucial in predicting the regiochemical outcome of EAS reactions.
Methyl Groups (-CH₃): The two methyl groups at positions 2 and 6 are activating groups. Through an inductive effect, they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. Methyl groups are ortho- and para-directors. pressbooks.publibretexts.org
Sulfonamide Group (-SO₂NH₂): The sulfonamide group at position 1 is a strongly deactivating group. The electronegative oxygen and nitrogen atoms pull electron density away from the benzene ring through both inductive and resonance effects, making the ring less reactive. The sulfonamide group is a meta-director. libretexts.org
Considering the positions on the benzene ring of this compound:
Position 3 is ortho to the methyl group at C2 and meta to the sulfonamide group at C1.
Position 5 is ortho to the methyl group at C6 and meta to the sulfonamide group at C1.
The activating, ortho, para-directing methyl groups and the deactivating, meta-directing sulfonamide group work in concert to direct incoming electrophiles to positions 3 and 5. The bromo group at position 4 also has its ortho positions at 3 and 5. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the 3- and 5-positions.
Influence of Methyl Substituents on Regioselectivity
The two methyl groups at the 2- and 6-positions play a significant role in determining the regioselectivity of electrophilic aromatic substitution reactions. Their influence is twofold: electronic and steric.
Electronic Influence: As activating groups, the methyl substituents increase the electron density at their ortho and para positions. In this compound, the para position to both methyl groups is occupied by the bromo and sulfonamide groups, respectively. Therefore, the primary electronic activation from the methyl groups is directed towards the ortho positions, which are C3 and C5. This activation reinforces the directing effect of the sulfonamide group to the same positions.
Steric Influence: The methyl groups are bulky and can exert steric hindrance, which can affect the rate and position of electrophilic attack. In this molecule, the positions adjacent to the methyl groups (C3 and C5) are sterically accessible to incoming electrophiles. The presence of two methyl groups flanking the sulfonamide group may also influence the conformation of the sulfonamide group, potentially affecting its electronic interaction with the ring. However, the primary steric effect is the potential to hinder attack at the positions ortho to them if the electrophile is very large. For most common electrophiles, attack at the 3- and 5-positions is expected to be favorable.
Spectroscopic and Structural Data for this compound Not Available in Published Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data regarding the spectroscopic and advanced structural characterization of the specific chemical compound this compound is not available in the public domain. As a result, the creation of a scientifically accurate article with specific research findings and data tables for the requested sections is not possible at this time.
The required analysis, including Vibrational Spectroscopy (FTIR, Raman), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry, and X-ray Crystallography, necessitates access to peer-reviewed studies where this compound has been synthesized and characterized. Such studies for this compound could not be located.
While general spectroscopic and structural characteristics can be inferred from related compounds—such as other substituted benzenesulfonamides or brominated aromatic molecules—providing this information would fall outside the strict scope of the instructions, which require focusing solely on the specified compound. The generation of data tables and detailed findings would require specific experimental results to ensure scientific accuracy and avoid speculation.
Therefore, the content for the following outlined sections cannot be provided:
Spectroscopic and Advanced Structural Characterization
X-ray Crystallography and Solid-State Structural Analysis
Intermolecular Interactions and Supramolecular Architectures
Should peer-reviewed research on 4-Bromo-2,6-dimethylbenzene-1-sulfonamide be published in the future, a detailed article based on those findings could then be generated.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for its favorable balance of accuracy and computational cost, making it possible to calculate a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. For 4-Bromo-2,6-dimethylbenzene-1-sulfonamide, DFT calculations would provide a foundational understanding of its molecular behavior.
An analysis of the electronic structure reveals how electrons are distributed within a molecule and which areas are susceptible to chemical reactions. Key components of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov Computational methods like DFT are used to calculate the energies of these orbitals and map their spatial distribution. nih.govnih.gov
For this compound, a typical analysis would involve:
HOMO-LUMO Energy Calculation: Determining the precise energy values for the HOMO, LUMO, and the resulting energy gap.
Molecular Electrostatic Potential (MEP) Mapping: Creating a 3D map of the electrostatic potential on the molecule's surface. This map uses a color scale to indicate electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).
A hypothetical data table for such an analysis is presented below, based on parameters typically calculated for similar sulfonamide compounds. researchgate.netresearchgate.net
| Parameter | Description | Typical Calculated Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.0 to -10.0 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.0 to 9.0 eV |
| Dipole Moment | Measure of the net molecular polarity | 2.0 to 5.0 Debye |
Quantum chemical calculations are invaluable for exploring the potential energy surface of a molecule. This allows for the study of its different spatial arrangements (conformers) and the energy barriers associated with chemical reactions.
Conformational Analysis: Molecules are not static; they can rotate around single bonds to adopt various conformations. DFT calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) geometry. For this compound, this would involve studying the rotation around the C-S and S-N bonds.
Reaction Energetics: These calculations can model the transition states of a proposed reaction, allowing for the determination of the activation energy (Ea). nih.gov This information is crucial for predicting reaction rates and understanding reaction mechanisms.
Molecular Dynamics Simulations and Conformational Space Exploration
While quantum calculations provide information on static structures, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular flexibility and conformational changes.
For this compound, an MD simulation would reveal:
Conformational Landscape: How the molecule explores different shapes and orientations in a solvent over a period of nanoseconds or microseconds.
Structural Stability: The stability of specific conformations and the transitions between them.
Solvent Effects: The influence of the surrounding solvent (e.g., water) on the molecule's structure and dynamics.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods can accurately predict various types of molecular spectra, which is essential for interpreting experimental results and confirming molecular structures. nih.gov
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predicted values can be compared with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. jeol.com
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. jeol.com This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as the S=O and N-H vibrations of the sulfonamide group.
The table below illustrates the kind of data that would be generated from a computational prediction of NMR chemical shifts for the compound.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.4 - 7.8 | 125 - 135 |
| Methyl (CH₃) | 2.4 - 2.8 | 20 - 25 |
| Sulfonamide (NH₂) | 5.0 - 6.5 | N/A |
| C-Br | N/A | 115 - 125 |
| C-S | N/A | 140 - 150 |
Ligand-Target Interaction Modeling (excluding biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a target, typically a protein). nih.gov This modeling provides insights into the non-covalent interactions that stabilize the complex.
For this compound, docking studies would involve placing the molecule into the active site of a target protein to:
Determine Binding Pose: Identify the most stable three-dimensional orientation of the ligand within the target's binding site.
Analyze Intermolecular Interactions: Characterize the specific non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces, between the ligand and the amino acid residues of the target.
Calculate Binding Energy: Estimate the strength of the interaction in terms of binding affinity or a docking score.
This analysis focuses purely on the physical and chemical nature of the interaction, such as identifying which parts of the sulfonamide group or the substituted benzene (B151609) ring are critical for binding, without assessing any resulting biological or therapeutic effect.
Advanced Applications in Chemical Research
Utilization as Synthetic Building Blocks and Intermediates in Organic Synthesis
Aromatic sulfonamides containing halogen atoms are recognized as versatile intermediates in organic synthesis. The presence of both an electron-withdrawing sulfonamide group and a reactive bromine site allows for a wide range of chemical modifications. The bromine atom can be readily substituted or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the sulfonamide moiety can direct reactions or be incorporated as a key functional group in the final product.
Research on analogous compounds demonstrates this utility. For instance, a positional isomer, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, serves as a crucial intermediate in the synthesis of the herbicide Topramezone. nih.govresearchgate.net The synthesis involves the oxidation of a precursor, showcasing a typical transformation for this class of compounds. nih.govresearchgate.net The foundational starting material for producing 4-Bromo-2,6-dimethylbenzene-1-sulfonamide is its corresponding sulfonyl chloride, 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, which is reacted with an amine source to form the sulfonamide. chemicalbook.com The multifunctionality of these brominated benzene (B151609) sulfonamides makes them valuable building blocks for creating more complex molecular architectures.
| Compound | Role in Synthesis | Application |
|---|---|---|
| 1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene | Key Intermediate | Synthesis of the herbicide Topramezone nih.govresearchgate.net |
| 2-Bromo-4-formylbenzene-1-sulfonamide | Versatile Intermediate | Synthesis of pharmaceuticals and agrochemicals |
| 4-Bromo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide | Synthetic Building Block | Development of potential therapeutic agents |
Exploration in the Development of New Reagents for Organic Transformations
The functional groups within this compound provide opportunities for its development into specialized reagents for organic transformations. The sulfonamide nitrogen, after deprotonation, can be functionalized, and the bromine atom can participate in various reactions. A notable example from related chemistry is the formation of N-halo-sulfonamides, such as Potassium N-bromo-2,4-dichloro-benzene-sulfonamidate. nih.gov Such compounds can act as sources of electrophilic halogens for bromination reactions.
The bromine atom on the aromatic ring can also be exploited to create organometallic reagents through metal-halogen exchange. These reagents would be valuable for introducing the 4-sulfamoyl-3,5-dimethylphenyl group into other molecules. The combination of the sulfonamide and bromine functionalities allows for sequential reactions, where each site can be addressed under different conditions, expanding the compound's potential as a multifunctional reagent.
Potential in Material Science for Engineered Properties
The field of crystal engineering leverages non-covalent interactions to design solid-state materials with specific structures and properties. Sulfonamides are particularly effective in this regard due to their capacity for robust hydrogen bonding, with the N-H group acting as a donor and the sulfonyl oxygens as acceptors. The bromine atom introduces the possibility of halogen bonding, another strong and directional interaction.
Studies on structurally similar molecules provide insight into the potential of this compound in material science. For example, the crystal structure of 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide reveals strong N—H⋯O hydrogen bonds that link molecules into infinite one-dimensional chains. researchgate.net These chains are further interconnected by other weak interactions, forming a "ribbon-like architecture." researchgate.net Similarly, weak intermolecular Br⋯O interactions have been observed in the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, demonstrating the role of the bromine atom in directing crystal packing. nih.gov The ability of this compound to participate in both hydrogen and halogen bonding makes it a promising candidate for designing new crystalline materials with tailored network structures for applications in electronics or materials science.
| Interaction Type | Functional Groups Involved | Resulting Supramolecular Structure (in Analogues) | Potential Application |
|---|---|---|---|
| Hydrogen Bonding | N-H (donor) and S=O (acceptor) | Infinite one-dimensional chains researchgate.net | Crystal Engineering, Network Polymers |
| Halogen Bonding | C-Br (donor) and O (acceptor) | Intermolecular linkages influencing crystal packing nih.gov | Design of solid-state architectures |
| Other Weak Interactions | F⋯F contacts | Interconnection of chains into ribbons researchgate.net | Controlled self-assembly |
Design and Synthesis in Ligand and Supramolecular Chemistry
The structural features of this compound make it an attractive scaffold for ligand design and a component for building complex supramolecular assemblies. The sulfonamide group is a well-established coordination site for a variety of metal ions, and numerous sulfonamide-derived ligands have been synthesized and complexed with transition metals. researchgate.net The nitrogen and oxygen atoms of the sulfonamide can act as binding sites, allowing the molecule to function as a ligand in coordination chemistry. The steric bulk provided by the two methyl groups adjacent to the sulfonamide can influence the geometry and coordination number of the resulting metal complexes, potentially leading to novel catalytic or material properties.
In supramolecular chemistry, the principles of self-assembly are used to construct larger, ordered structures from molecular components. As discussed previously, this compound contains the necessary functional groups for predictable self-assembly through hydrogen and halogen bonding. The directional nature of these interactions allows for the programmed assembly of molecules into higher-order structures like layers, ribbons, or porous networks. nih.govresearchgate.net This bottom-up approach is fundamental to creating functional supramolecular materials, and the specific stereoelectronic profile of this compound makes it a promising building block for such endeavors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2,6-dimethylbenzene-1-sulfonamide, and how can intermediates be validated?
- Methodological Answer : A plausible synthesis involves sulfonation of 2,6-dimethylbromobenzene followed by amidation. Key intermediates (e.g., sulfonyl chloride) should be characterized via ¹H/¹³C NMR to confirm regioselectivity and purity. For brominated aromatic precursors, orthogonal purification methods (e.g., column chromatography with silica gel) are critical to remove halogenated byproducts .
Q. How can researchers optimize purification of this compound given its structural similarity to halogenated contaminants?
- Methodological Answer : Use a combination of recrystallization (solvent: ethyl acetate/hexane) and HPLC (C18 column, isocratic elution with acetonitrile/water) to separate sulfonamide derivatives. Monitor purity via GC-MS (>97% threshold) to detect residual brominated impurities .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : Analyze aromatic proton splitting patterns (e.g., doublets for para-substituted Br) and methyl group integration.
- FT-IR : Confirm sulfonamide N-H stretches (~3350 cm⁻¹) and S=O vibrations (~1350 cm⁻¹).
- High-resolution MS : Match molecular ion peaks to theoretical m/z (e.g., [M+H]⁺ for C₈H₁₀BrNO₂S: ~278.96) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scalable synthesis of this sulfonamide?
- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables (temperature, stoichiometry, catalyst). For example, vary sulfonation time (30–120 min) and amidation pH (4–7). Use ANOVA to identify significant factors and minimize byproduct formation .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Compare activation energies for bromine substitution vs. sulfonamide group stability .
Q. How should researchers resolve contradictions in observed vs. theoretical NMR splitting patterns?
- Methodological Answer : If experimental NMR deviates from predicted coupling constants (e.g., due to steric hindrance from methyl groups), conduct NOESY or COSY experiments to confirm spatial proximity of protons. Cross-reference with X-ray crystallography data if single crystals are obtainable .
Q. What strategies mitigate decomposition during long-term storage of brominated sulfonamides?
- Methodological Answer : Store under inert gas (Ar/N₂) at 0–6°C to prevent photolytic bromine loss. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .
Key Methodological Considerations
- Contradiction Handling : If synthetic yields vary between batches, perform trace metal analysis (ICP-MS) to detect catalyst residues affecting reactivity .
- Theoretical Frameworks : Align experimental design with reaction engineering principles (e.g., plug-flow reactor models for continuous synthesis) to enhance reproducibility .
Note: Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize data from validated catalogs and methodological literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
